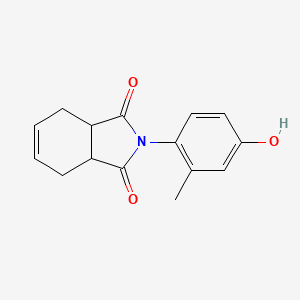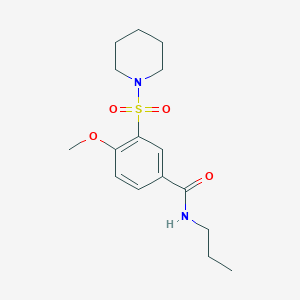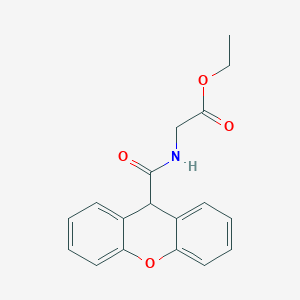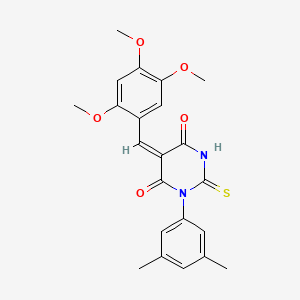![molecular formula C20H20N4O2 B4850388 N-(3,5-dimethylphenyl)-2-[4-(1H-pyrrol-1-yl)benzoyl]hydrazinecarboxamide](/img/structure/B4850388.png)
N-(3,5-dimethylphenyl)-2-[4-(1H-pyrrol-1-yl)benzoyl]hydrazinecarboxamide
Descripción general
Descripción
N-(3,5-dimethylphenyl)-2-[4-(1H-pyrrol-1-yl)benzoyl]hydrazinecarboxamide, also known as DAPH, is a compound with potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in biochemical and physiological studies. In
Mecanismo De Acción
The mechanism of action of N-(3,5-dimethylphenyl)-2-[4-(1H-pyrrol-1-yl)benzoyl]hydrazinecarboxamide is not fully understood. However, it has been suggested that this compound inhibits the activity of the enzyme histone deacetylase (HDAC), which plays a role in the regulation of gene expression. Inhibition of HDAC activity by this compound leads to an increase in the acetylation of histones, which can affect the expression of genes involved in cell growth and division.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3,5-dimethylphenyl)-2-[4-(1H-pyrrol-1-yl)benzoyl]hydrazinecarboxamide in lab experiments is its potential as a cancer therapy. This compound has been shown to inhibit the growth of various types of cancer cells, making it a promising candidate for cancer treatment. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for the study of N-(3,5-dimethylphenyl)-2-[4-(1H-pyrrol-1-yl)benzoyl]hydrazinecarboxamide. One direction is the further investigation of its mechanism of action, particularly its inhibition of HDAC activity. Another direction is the exploration of its potential as a cancer therapy, including the development of more efficient synthesis methods and the testing of its efficacy in animal models. Additionally, further studies are needed to explore the potential of this compound in other areas of research, such as inflammation and neurodegenerative diseases.
Conclusion
This compound is a compound with potential applications in scientific research, particularly in the study of cancer. While its mechanism of action is not fully understood, this compound has been shown to inhibit the growth of cancer cells and has anti-inflammatory properties. Further research is needed to fully understand the potential of this compound and its applications in various areas of research.
Aplicaciones Científicas De Investigación
N-(3,5-dimethylphenyl)-2-[4-(1H-pyrrol-1-yl)benzoyl]hydrazinecarboxamide has potential applications in scientific research, particularly in the study of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. This compound has also been studied for its anti-inflammatory properties and has been shown to inhibit the production of inflammatory cytokines.
Propiedades
IUPAC Name |
1-(3,5-dimethylphenyl)-3-[(4-pyrrol-1-ylbenzoyl)amino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-14-11-15(2)13-17(12-14)21-20(26)23-22-19(25)16-5-7-18(8-6-16)24-9-3-4-10-24/h3-13H,1-2H3,(H,22,25)(H2,21,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMDQIFHNVOPIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NNC(=O)C2=CC=C(C=C2)N3C=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-allyl-N'-[3-chloro-4-(difluoromethoxy)phenyl]thiourea](/img/structure/B4850322.png)

![methyl 4-methyl-2-({[6-methyl-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B4850347.png)
![3-(2-chloro-6-fluorophenyl)-N-[3-(1H-pyrazol-1-yl)propyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4850353.png)

![ethyl 4-{[({4-methyl-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4850364.png)


![3-allyl-5-({1-[3-(4-chlorophenoxy)propyl]-1H-indol-3-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4850374.png)
![N-{2-[(diethylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4850380.png)
![2-[4-(1-piperidinyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4850392.png)

